Sodium acetylide
Overview
Description
Sodium acetylide is an organometallic compound with the formula HC≡CNa. It is a salt formed by the reaction of acetylene with sodium. This compound is known for its reactivity and is used in various chemical synthesis processes. This compound is a white solid that is highly reactive and must be handled with care due to its sensitivity to moisture and air.
Mechanism of Action
Target of Action
Sodium acetylide primarily targets terminal alkynes . Terminal alkynes contain an “acidic” hydrogen, which can be substituted by a metal atom to form an acetylide anion . This acetylide anion is a good source of anionic carbon .
Mode of Action
This compound interacts with its targets through a process known as alkylation . The acetylide anion, formed by removing the proton from the end carbon of a terminal alkyne, is a strong base and a strong nucleophile . Therefore, it can displace halides and other leaving groups in substitution reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the reaction of acetylide ions with alkyl halides . This reaction is important as a method of extending a carbon chain .
Result of Action
The result of this compound’s action is the formation of a more highly substituted alkyne . This occurs as the acetylide anion displaces halide ions from 1º-alkyl halides in a substitution reaction .
Action Environment
The action of this compound is influenced by environmental factors. For instance, acetylides of alkali metals and salts of alkaline earths, which are reactive compounds, violently decompose in contact with water or even in contact with moisture in the air, releasing acetylene .
Biochemical Analysis
Biochemical Properties
Sodium acetylide is a reagent in organic synthesis . It is formed by the deprotonation of a terminal alkyne, such as acetylene, with a strong base like sodium amide . The resulting acetylide anion is a strong nucleophile and can react with electrophiles, such as alkyl halides, to form substituted acetylenes .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a nucleophile. In reactions with electrophiles, the negatively charged carbon in the acetylide anion attacks the electrophilic carbon, forming a new carbon-carbon bond . This mechanism allows this compound to participate in the synthesis of more complex organic compounds.
Temporal Effects in Laboratory Settings
This compound is known to be unstable and can decompose violently when shocked or heated Its reactivity suggests that it may not be stable over time in laboratory settings, especially in the presence of moisture or heat
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium acetylide is typically prepared by the reaction of acetylene with sodium in liquid ammonia or an ether solvent. The reaction is as follows:
HC≡CH+NaNH2→HC≡CNa+NH3
In this reaction, sodium amide acts as a strong base to deprotonate acetylene, forming this compound and ammonia.
Industrial Production Methods: In industrial settings, this compound can be produced by passing acetylene gas through a solution of sodium in liquid ammonia. This method ensures a high yield of the product and is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sodium acetylide undergoes several types of reactions, including:
Nucleophilic Substitution: this compound can act as a nucleophile and react with alkyl halides to form substituted alkynes.
Addition Reactions: It can add to carbonyl compounds such as aldehydes and ketones to form propargyl alcohols.
Coupling Reactions: this compound can participate in coupling reactions to form larger carbon-carbon bonded structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides under basic conditions.
Addition Reactions: Requires carbonyl compounds and often a proton source for the final step.
Coupling Reactions: Often involves transition metal catalysts.
Major Products:
Substituted Alkynes: Formed from nucleophilic substitution reactions.
Propargyl Alcohols: Result from addition reactions with carbonyl compounds.
Coupled Products: Larger carbon structures from coupling reactions.
Scientific Research Applications
Sodium acetylide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and materials science.
Comparison with Similar Compounds
Potassium Acetylide (HC≡CK): Similar in reactivity but uses potassium instead of sodium.
Lithium Acetylide (HC≡CLi): Often used in organic synthesis due to its high reactivity.
Silver Acetylide (Ag2C2): Known for its explosive properties and used in specialized applications.
Uniqueness of Sodium Acetylide: this compound is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to form strong carbon-carbon bonds under mild conditions sets it apart from other acetylides.
Properties
IUPAC Name |
sodium;ethyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDZETWZUCDYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[C-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HNa | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910044 | |
Record name | Sodium ethyn-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Suspension in 82% xylene: Grey liquid with an aromatic odor; [Alfa Aesar MSDS] | |
Record name | Sodium acetylide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17485 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1066-26-8 | |
Record name | Sodium acetylide (Na(C2H)) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium acetylide (Na(C2H)) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium ethyn-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium acetylide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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